2,4-Diciano-pirimidina

Descripción general

Descripción

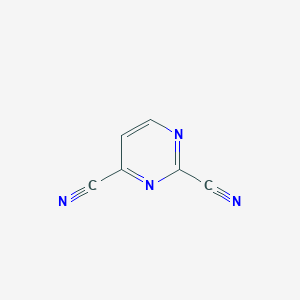

Pyrimidine-2,4-dicarbonitrile is an organic compound with the molecular formula C6H2N4. . This compound is characterized by the presence of two cyano groups attached to the pyrimidine ring at positions 2 and 4, making it a valuable building block in synthetic chemistry.

Aplicaciones Científicas De Investigación

Pyrimidine-2,4-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: It is used in the development of bioactive molecules with potential antibacterial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets by mimicking the structure of natural nucleotides, thereby interfering with the normal functioning of these targets .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they can interfere with the synthesis and degradation of pyrimidine ribonucleotides, which are essential for cell growth and proliferation . .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrimidine derivatives are generally known to have a wide range of biological activities, including anticancer activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the activity of a compound . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrimidine-2,4-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of malononitrile with formamide in the presence of a catalyst can yield pyrimidine-2,4-dicarbonitrile . Another method involves the condensation of cyanoacetic acid derivatives with guanidine or its derivatives .

Industrial Production Methods: Industrial production of pyrimidine-2,4-dicarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Pyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with amines to form alkylaminopyridinecarbonitriles.

Cyclization Reactions: It can undergo cyclization to form fused heterocyclic compounds.

Condensation Reactions: It can react with aldehydes and ketones to form imidazo[1,2-a]pyrimidines.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines, under photoinitiated conditions.

Cyclization: Catalysts such as acids or bases, under thermal or microwave conditions.

Condensation: Aldehydes or ketones, in the presence of catalysts like acids or bases.

Major Products:

- Alkylaminopyridinecarbonitriles

- Imidazo[1,2-a]pyrimidines

- Other fused heterocyclic compounds

Comparación Con Compuestos Similares

Pyrimidine-2,4-dicarbonitrile can be compared with other similar compounds, such as:

Pyridine-2,4-dicarbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Cyanopyridones: These compounds also contain cyano groups and exhibit similar reactivity.

Pyrido[2,3-d]pyrimidines: These fused heterocycles share structural similarities and have comparable applications.

Uniqueness: Pyrimidine-2,4-dicarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Actividad Biológica

Pyrimidine-2,4-dicarbonitrile (CHN) is a heterocyclic compound characterized by two cyano groups attached to the pyrimidine ring at positions 2 and 4. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and as an inhibitor in various biochemical pathways.

Overview of Biological Activities

Pyrimidine derivatives, including pyrimidine-2,4-dicarbonitrile, are known for their extensive biological properties:

- Anticancer Activity : Many studies have demonstrated the ability of pyrimidine derivatives to inhibit cancer cell proliferation. For instance, derivatives have shown promising activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

- Antimicrobial Properties : Pyrimidine compounds have been evaluated for their antibacterial and antifungal activities. They exhibit significant inhibition against pathogenic microorganisms, making them candidates for developing new antibiotics .

- Enzyme Inhibition : Pyrimidine-2,4-dicarbonitrile has been studied as an inhibitor of key enzymes involved in disease pathways. For example, it has been assessed as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is critical for malaria treatment .

The biological activity of pyrimidine-2,4-dicarbonitrile can be attributed to its ability to mimic natural nucleotides, thereby interfering with nucleic acid synthesis and other cellular processes. This interference can disrupt DNA repair mechanisms and lead to increased apoptosis in cancer cells. Additionally, its structural features allow it to engage with various biological targets effectively.

Anticancer Activity

A study synthesized a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives that were evaluated for their PARP-1 inhibitory activity. The results indicated that these compounds could enhance the effects of DNA-damaging agents in cancer therapy by compromising the DNA repair mechanisms in cancer cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 3.5 | HCT116 |

| Compound C | 10.0 | A549 |

Antimicrobial Activity

In a separate investigation, a series of pyrimidine derivatives were screened for their antimicrobial properties against several bacterial strains. The study found that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 32 | Staphylococcus aureus |

| Compound E | 64 | Escherichia coli |

| Compound F | 16 | Pseudomonas aeruginosa |

Enzyme Inhibition

Molecular docking studies have shown that pyrimidine-2,4-dicarbonitrile derivatives can effectively bind to PfDHFR with inhibition constants (K) ranging from 1.3 nM to 243 nM for wild-type strains and slightly higher values for mutant strains . This indicates a strong potential for developing antimalarial drugs based on this scaffold.

Pharmacokinetics and Drug Development

The pharmacokinetic properties of pyrimidine derivatives are crucial for their therapeutic efficacy. Studies indicate that modifications at specific positions on the pyrimidine ring can enhance solubility and bioavailability. For instance, substituents at positions 2 and 4 have been shown to significantly affect the compound's interaction with biological targets and its overall pharmacological profile .

Future Directions

Research continues to explore the structural modifications of pyrimidine-2,4-dicarbonitrile to enhance its biological activities further. The development of more potent analogues through combinatorial chemistry and structure-activity relationship (SAR) studies is a promising avenue. Additionally, investigating the compound's effects on various biochemical pathways could unveil new therapeutic applications.

Propiedades

IUPAC Name |

pyrimidine-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLDGHGVUTAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506816 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75928-84-6 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.